3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile
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Overview
Description
3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile is a chemical compound with the molecular formula C8H5N5. It is characterized by the presence of a tetrazole ring attached to a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile typically involves the reaction of benzonitrile with sodium azide in the presence of a catalyst. One common method is the cycloaddition reaction, where benzonitrile reacts with sodium azide under acidic conditions to form the tetrazole ring . This reaction can be catalyzed by zinc salts or other metal catalysts to improve yield and efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield nitro derivatives, while reduction of the nitrile group can produce amines .
Scientific Research Applications
3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in binding interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,4-triazol-1-yl)benzonitrile: Similar structure but with a triazole ring instead of a tetrazole ring.
3-(1H-1,2,3-triazol-1-yl)benzonitrile: Contains a triazole ring with a different nitrogen arrangement compared to the tetrazole ring.
Uniqueness
3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making this compound versatile for various applications .
Biological Activity
3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile is a compound characterized by its unique tetrazole ring structure, which imparts distinctive chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents due to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₅N₅. The presence of the tetrazole ring enhances its stability and reactivity, making it suitable for various biological applications. The compound is synthesized through cycloaddition reactions involving benzonitrile and sodium azide under acidic conditions.
Antimicrobial Properties
Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, compounds derived from tetrazoles have shown effectiveness against a range of bacteria and fungi. In a study examining various tetrazole derivatives, it was noted that some exhibited strong antibacterial properties against Gram-positive and Gram-negative bacteria .
Compound | Activity Type | Target Organisms |
---|---|---|
This compound | Antibacterial | E. coli, Staphylococcus aureus |
5-substituted tetrazoles | Antifungal | Aspergillus flavus, Penicillium purpurogenum |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Notably, derivatives of tetrazoles have been reported to exhibit cytotoxic effects against several human cancer cell lines. For example, related compounds have shown IC₅₀ values in the low micromolar range against ovarian carcinoma and breast adenocarcinoma cell lines .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The tetrazole ring can modulate enzyme activity and receptor interactions. For instance, it may inhibit histone deacetylases or influence pathways related to cancer cell proliferation .
Study on Anticancer Activity
In a study focusing on the anticancer properties of tetrazole derivatives including this compound, researchers synthesized various analogs and assessed their cytotoxicity against multiple cancer cell lines. The results demonstrated that certain modifications in the structure significantly enhanced their potency against cancer cells .
Antimicrobial Evaluation
Another investigation evaluated the antimicrobial efficacy of 5-substituted tetrazoles derived from similar precursors. The findings revealed that these compounds exhibited considerable antibacterial activity against both Gram-positive and Gram-negative bacteria . This highlights the potential of incorporating the tetrazole moiety into new antimicrobial agents.
Properties
IUPAC Name |
3-(tetrazol-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-5-7-2-1-3-8(4-7)13-6-10-11-12-13/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRSGNRLLIKPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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